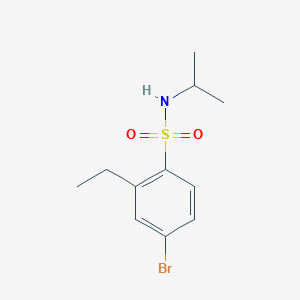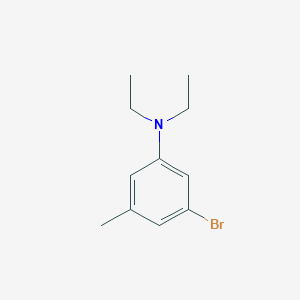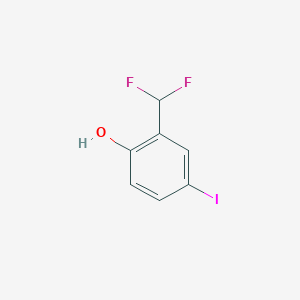![molecular formula C12H25N3O4 B12084774 Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester is a chemical compound with a complex structure that includes an iminomethyl group, a pentyl chain, and a dimethylethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method includes the reaction of a suitable imine precursor with a pentyl halide under basic conditions to form the iminomethylpentyl intermediate. This intermediate is then esterified with 1,1-dimethylethyl alcohol in the presence of an acid catalyst to yield the final ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, useful in materials science and catalysis.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ester group is susceptible to hydrolysis by esterases, making it a useful tool for investigating enzyme activity.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. The compound’s ability to undergo various chemical modifications allows for the design of molecules with specific pharmacological properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism by which Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed by esterases, releasing the active iminomethylpentyl moiety, which can then interact with specific biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Iminomethyl]butyl]methyl-,1,1-dimethylethyl ester: Similar structure but with a shorter butyl chain.
Iminomethyl]hexyl]methyl-,1,1-dimethylethyl ester: Similar structure but with a longer hexyl chain.
Iminomethyl]pentyl]ethyl-,1,1-dimethylethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its balance of hydrophobic and hydrophilic regions allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H25N3O4 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl N-[(E)-N'-hydroxycarbamimidoyl]-N-(6-hydroxyhexan-2-yl)carbamate |
InChI |
InChI=1S/C12H25N3O4/c1-9(7-5-6-8-16)15(10(13)14-18)11(17)19-12(2,3)4/h9,16,18H,5-8H2,1-4H3,(H2,13,14) |
InChI Key |
KRMLLGKXECXPLP-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CCCCO)N(/C(=N/O)/N)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(CCCCO)N(C(=NO)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


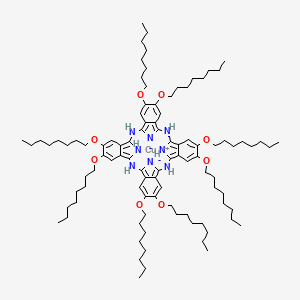

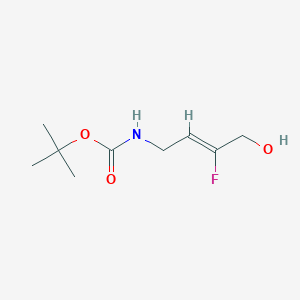
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
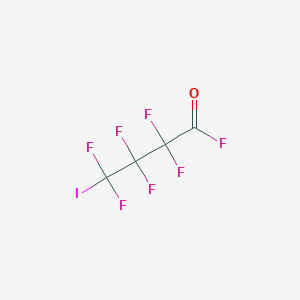
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)
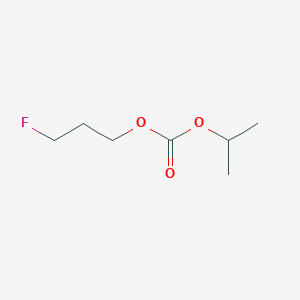
![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)
